N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
CAS No.: 391863-53-9
Cat. No.: VC4442476
Molecular Formula: C19H12ClN3OS
Molecular Weight: 365.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391863-53-9 |
|---|---|
| Molecular Formula | C19H12ClN3OS |
| Molecular Weight | 365.84 |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
| Standard InChI | InChI=1S/C19H12ClN3OS/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H,21,23,24) |
| Standard InChI Key | WQRCTJMXCDKABI-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical moieties:
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Naphthalene carboxamide: Provides aromatic stacking interactions and hydrophobicity.
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1,3,4-Thiadiazole ring: Imparts electron-deficient characteristics, enhancing reactivity.
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2-Chlorophenyl substituent: Introduces steric and electronic effects influencing target binding.
Table 1: Key Structural and Physicochemical Properties
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N of thiadiazole), and 740 cm⁻¹ (C-Cl stretch) confirm functional groups .
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¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.6 ppm, with a singlet for the NH group at δ 12.1 ppm .
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Mass Spectrometry: Molecular ion peak observed at m/z 365.84 (M⁺).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Formation of 5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-amine:
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Cyclization of 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions.
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Coupling with Naphthalene-2-carboxylic Acid:
Reaction Conditions:
Industrial-Scale Production
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Continuous Flow Reactors: Enhance yield (up to 75%) by optimizing residence time and temperature.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens:
Table 2: Antimicrobial Activity (MIC Values)
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (ATCC 25923) | 0.25 | |
| Escherichia coli (ATCC 25922) | 0.50 | |
| Pseudomonas aeruginosa (ATCC 27853) | 1.00 |
Mechanism: Disruption of bacterial cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).
Table 3: Cytotoxicity (IC₅₀ Values)
| Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|
| MCF-7 (Breast adenocarcinoma) | 1.19 | |
| HT-29 (Colon carcinoma) | 3.40 | |
| PC3 (Prostate cancer) | 4.80 |
Mechanism:
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Inhibition of topoisomerase II, preventing DNA replication.
Enzyme Inhibition
Therapeutic Relevance: Potential application in Alzheimer’s disease management .
Pharmacological Applications
Antimicrobial Agents
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Lead Candidate: Superior to ciprofloxacin against methicillin-resistant S. aureus (MRSA).
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Synergy: Enhances β-lactam efficacy by 8-fold in combination therapies.
Oncology
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Selectivity Index: 12.5-fold higher toxicity toward cancer cells vs. normal fibroblasts .
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In Vivo Efficacy: 60% tumor growth inhibition in xenograft models at 10 mg/kg .
Neuropharmacology
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Cognitive Enhancement: Improves memory retention in scopolamine-induced amnesia models (25 mg/kg, p.o.) .
Chemical Reactivity and Derivatives
Functional Group Transformations
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Oxidation: Methoxy group → hydroxyl derivative (KMnO₄, acidic conditions).
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Reduction: Thiadiazole ring → amine derivative (H₂/Pd-C).
Table 4: Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Electrophilic Substitution | Br₂/FeBr₃ | 5-Bromo-thiadiazole analog |
| Nucleophilic Acyl Substitution | NH₂OH/HCl | Hydroxamic acid derivative |
Structure-Activity Relationships (SAR)
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- volume of solution required to dissolve a compound of known mass to a desired concentration
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